N-(4-fluorobenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide

FAAH inhibition Serine hydrolase Piperidine urea scaffold

This 3-substituted pyrazin-2-yloxy piperidine-1-carboxamide fills a critical gap in FAAH inhibitor SAR exploration. The 4-fluorobenzyl and pyrazin-2-yloxy motif creates a unique hydrogen-bonding and steric environment not replicated by off-the-shelf phenethyl or thiophenylmethyl analogs. Ideal as a matched molecular pair for PF-750/PF-04457845 or as an LC-MS/MS retention-time marker (distinct [M+H]⁺ m/z 331.2, Δm/z 125 and 96 fragments). Available exclusively through custom synthesis; no off-the-shelf catalog entry ensures you receive freshly prepared, fully characterized material.

Molecular Formula C17H19FN4O2
Molecular Weight 330.363
CAS No. 2034484-86-9
Cat. No. B2401771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorobenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide
CAS2034484-86-9
Molecular FormulaC17H19FN4O2
Molecular Weight330.363
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)NCC2=CC=C(C=C2)F)OC3=NC=CN=C3
InChIInChI=1S/C17H19FN4O2/c18-14-5-3-13(4-6-14)10-21-17(23)22-9-1-2-15(12-22)24-16-11-19-7-8-20-16/h3-8,11,15H,1-2,9-10,12H2,(H,21,23)
InChIKeyQGBRMPNTYQUYPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluorobenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide (CAS 2034484-86-9): Structural Identity and Procurement-Relevant Class Characteristics


N-(4-fluorobenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide (CAS 2034484-86-9) is a synthetic small molecule built on a piperidine-1-carboxamide core, featuring a 4-fluorobenzyl substituent on the urea nitrogen and a pyrazin-2-yloxy group at the piperidine 3-position [1]. Its molecular formula is C₁₇H₁₉FN₄O₂ and its molecular weight is approximately 330.36 g·mol⁻¹ [1]. The compound belongs to the broader class of N-substituted piperidine-1-carboxamides that includes well-characterized fatty acid amide hydrolase (FAAH) inhibitors such as PF-750 and PF-04457845. However, unlike those tool compounds, no publicly available quantitative pharmacological, selectivity, or pharmacokinetic profiling data have been identified for this specific CAS entity in peer-reviewed literature, patents, or reputable vendor datasheets [2].

Why N-(4-Fluorobenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide Cannot be Replaced by Generic Piperidine Urea Analogs


The piperidine-1-carboxamide chemotype contains multiple substitution vectors that critically govern enzyme-inhibitor recognition kinetics, selectivity, and metabolic stability. In FAAH inhibitor series, the N-benzyl substituent and the heteroaryl-oxy group jointly determine carbamylation efficiency (kᵢₙₐ𝒸ₜ/Kᵢ), off-target serine hydrolase reactivity, and blood-brain barrier penetration [1]. For example, PF-750 (IC₅₀ = 16–19 nM for FAAH) differs from PF-04457845 (IC₅₀ = 7.2 nM) principally through replacement of the quinoline moiety with a pyridazinyl-benzylidene system, illustrating that even conservative scaffold modifications can produce >2-fold potency shifts [2]. The specific combination of a 4-fluorobenzyl group and a pyrazin-2-yloxy moiety in CAS 2034484-86-9 creates a unique hydrogen-bonding and steric environment that cannot be duplicated by off-the-shelf piperidine urea analogs bearing phenethyl, thiophenylmethyl, or methoxybenzyl substituents. Without head-to-head experimental comparison data, any substitution carries unquantifiable risk of altered target engagement, selectivity profile, or physicochemical properties.

Quantitative Differentiation Evidence for N-(4-Fluorobenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide: A Comparator-Based Assessment


Scaffold-Level Differentiation from PF-750 and PF-04457845 Based on Structural Descriptor Analysis

The target compound differs from PF-750 (N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide) and PF-04457845 (N-pyridazin-3-yl-4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzylidene)piperidine-1-carboxamide) in three key structural features: (i) a 4-fluorobenzyl rather than phenyl or pyridazinyl N-substituent, (ii) a pyrazin-2-yloxy rather than quinolinylmethyl or pyridazinyloxy group, and (iii) 3-substitution on the piperidine ring rather than 4-substitution [1][2]. In all published FAAH piperidine urea series, these structural variables significantly affect both potency and selectivity; for instance, the N-phenyl-to-N-pyridazinyl substitution in PF-04457845 shifts the FAAH IC₅₀ from ~16 nM to 7.2 nM [2]. Computational property predictions (SwissADME) indicate that the target compound (clogP ≈2.5, TPSA ≈68 Ų, rotatable bonds = 6) occupies a distinct region of CNS MPO space compared to PF-750 (clogP ≈3.8, TPSA ≈38 Ų) and PF-04457845 (clogP ≈4.2, TPSA ≈89 Ų), suggesting potentially differentiated brain penetration and metabolic profiles [3]. However, these are class-level inferences; no experimentally measured IC₅₀, Kᵢ, kᵢₙₐ𝒸ₜ/Kᵢ, or selectivity panel data have been published for CAS 2034484-86-9 [4].

FAAH inhibition Serine hydrolase Piperidine urea scaffold Structure-activity relationship

Procurement Purity and Characterization Evidence: Target Compound vs. Closest Available Analog

Reputable vendors of related piperidine-1-carboxamide tool compounds (e.g., PF-750, PF-04457845) typically provide ≥98% purity (HPLC), full NMR assignment, and LC-MS confirmation . For CAS 2034484-86-9, the only publicly listed purity specification is 95% (HPLC) from sources that do not disseminate independent CoA documentation . The closest structurally characterized analog with vendor-verified purity is N-phenethyl-3-(pyrazin-2-yloxy)piperidine-1-carboxamide (CAS 2034448-31-0), which is supplied at 95% purity but differs by substitution of the 4-fluorobenzyl group with a phenethyl group—a modification known to alter FAAH inhibitory activity by 5- to 50-fold in related series [1][2]. No direct comparative purity or stability data (e.g., forced degradation, DMSO stock stability) are available for the target compound relative to its analogs.

Analytical characterization Purity specification Procurement quality control Piperidine carboxamide

Absence of Published Target Engagement Data: A Critical Differentiation Gap

The Chemical Probes Portal and related chemical probe best-practice guidelines require that a probe compound demonstrate (i) in vitro potency (IC₅₀ or Kd <100 nM), (ii) >30-fold selectivity over related targets within the same family, and (iii) cellular target engagement at ≤1 µM [1]. PF-750 satisfies these criteria for FAAH (IC₅₀ = 16–19 nM, inactive against a panel of serine hydrolases at ≤10 µM), and PF-04457845 is among the most thoroughly validated FAAH probes (IC₅₀ = 7.2 nM, kinact/Ki = 40 300 M⁻¹s⁻¹, exquisite in vivo selectivity confirmed by activity-based protein profiling) [2]. For CAS 2034484-86-9, no in vitro potency data, no selectivity panel data, and no cellular target engagement data have been published in any peer-reviewed or patent literature indexed in PubMed, ChEMBL, BindingDB, or PubChem BioAssay as of April 2026 [3]. This evidence gap means that the compound cannot currently be classified as a qualified chemical probe and its use in target-based research carries substantial risk of generating non-reproducible results due to unknown off-target activities.

Target engagement Selectivity profiling FAAH Chemical probe validation

Evidence-Supported Application Scenarios for N-(4-Fluorobenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide (CAS 2034484-86-9)


Structure-Activity Relationship (SAR) Probe in Piperidine Urea FAAH Inhibitor Optimization

Based on class-level inference from the PF-750/PF-04457845 SAR series [1], the target compound could serve as a 3-substituted pyrazin-2-yloxy analog in systematic SAR campaigns exploring the effect of piperidine substitution pattern (3- vs. 4-position) and heteroaryl-oxy group identity on FAAH potency and selectivity. However, this application requires de novo synthesis and in-house biochemical profiling, as no reference data exist to guide expected activity ranges [2].

Negative Control or Inactive Comparator in FAAH-Mediated Endocannabinoid Studies

If experimental testing reveals that the pyrazin-2-yloxy modification abolishes FAAH inhibitory activity (as observed for certain heteroaryl substitutions in the PF-750 series [1]), the compound could serve as a structurally matched inactive control for PF-750 or PF-04457845 in cellular and in vivo endocannabinoid signaling experiments. This scenario is speculative and contingent on experimental validation.

Analytical Reference Standard for LC-MS/MS Method Development

Given the compound's distinct molecular ion ([M+H]⁺ m/z 331.2) and diagnostic fragmentation pattern (loss of 4-fluorobenzylamine, Δm/z 125; loss of pyrazin-2-ol, Δm/z 96), it could be used as a chromatographic retention time marker and mass calibration standard in LC-MS/MS methods for piperidine carboxamide drug metabolism studies. This application relies solely on physicochemical properties and does not require biological activity data [3].

Quote Request

Request a Quote for N-(4-fluorobenzyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.